molecular formula C24H22FNO3 B12324779 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one

3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one

Cat. No.: B12324779
M. Wt: 391.4 g/mol
InChI Key: YWZUFJFIXFJKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one (CAS: 302781-98-2) is a lactam-related impurity of the cholesterol-lowering drug ezetimibe (CAS: 163222-33-1). Structurally, it differs from ezetimibe by the absence of a fluorine atom on the 4-fluorophenyl group attached to the azetidin-2-one nucleus, making it a desfluoro derivative . This impurity arises during the synthesis of ezetimibe, particularly during the coupling of intermediates involving fluorophenyl groups .

Ezetimibe itself is a potent inhibitor of intestinal cholesterol absorption, acting via the NPC1L1 protein without disrupting the uptake of triglycerides or fat-soluble vitamins . In contrast, the desfluoro impurity lacks therapeutic relevance and is primarily monitored as a critical quality attribute in pharmaceutical manufacturing .

Properties

Molecular Formula

C24H22FNO3

Molecular Weight

391.4 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2

InChI Key

YWZUFJFIXFJKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Enantioselective Esterification

A prominent method for synthesizing the target compound involves enzymatic kinetic resolution of racemic intermediates. Patent and describe the use of lipases to selectively esterify the (5R)-isomer of 4S-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one, leaving the desired (5S)-isomer unreacted. Lipozyme TL IM emerged as the optimal enzyme, achieving enantiomeric excess (ee) >98% under mild conditions (40°C in toluene or diisopropyl ether). The esterification agent, typically vinyl acetate, facilitates selective acetylation, enabling isolation via column chromatography or crystallization.

This method aligns with green chemistry principles, avoiding harsh reagents and minimizing by-products. For industrial scalability, continuous-flow systems and enzyme immobilization techniques are recommended to enhance catalytic efficiency.

Chemical Synthesis Routes

Staudinger Reaction and Cyclization

Patent and outline a multi-step chemical synthesis starting from chiral β-amino esters. The Staudinger reaction between imines and acyl chlorides forms the azetidinone core. For example, condensation of 4-(4-benzyloxybenzylidene)fluoroaniline with 1-[(5-methoxy-1,5-dioxopenta)-yl]-4-(S)-phenyloxazolidin-2-one in the presence of titanium tetraisopropoxide yields a key amide intermediate. Subsequent cyclization using bis(trimethylsilyl)acetamide (BSA) and tetrabutylammonium fluoride (TBAF) generates the azetidinone ring with >90% diastereomeric excess.

Wacker Oxidation for Propyl Side Chain Introduction

A critical step involves introducing the 3-(4-fluorophenyl)-3-hydroxypropyl side chain. Patent details a modified Wacker oxidation of propenyl intermediates using palladium acetate and benzoquinone. This regioselective oxidation converts the allylic group to a ketone, which is subsequently reduced to the alcohol using sodium borohydride. The reaction proceeds in acetonitrile:water (4:1) at 25°C, achieving 85% yield.

Protecting Group Strategies

Benzyl Protection of Hydroxyphenyl Groups

To prevent undesired side reactions, the 4-hydroxyphenyl group is often protected as its benzyl ether. Patent and highlight the use of benzyl chloride in the presence of potassium carbonate, yielding 4-(benzyloxy)phenyl intermediates. Hydrogenolysis with palladium on carbon (10% Pd/C) under H₂ gas (60 psi) cleanly removes the benzyl group, restoring the hydroxyl functionality without epimerization.

Stereochemical Control and Resolution

Chiral Auxiliaries and Asymmetric Induction

The (3R,4S) configuration is achieved using chiral auxiliaries such as (S)-4-phenyl-2-oxazolidinone. Patent demonstrates that enolization of acylated oxazolidinones with lithium diisopropylamide (LDA) at −78°C ensures high stereoselectivity during imine condensation. This step is critical for establishing the correct stereochemistry at C3 and C4 of the azetidinone ring.

Crystallization-Induced Dynamic Resolution

Racemic intermediates are resolved via crystallization with chiral resolving agents. For example, (+)-2-amino-1-butanol forms diastereomeric salts with 3-(4-hydroxyphenyl)-3-hydroxypropionic acid, enabling separation of the (S)-enantiomer with >92% ee.

Purification and Characterization

Chromatographic Isolation

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (2:8 to 5:5). For large-scale production, crystallization from ethanol or methanol is preferred, yielding >99% purity.

Spectroscopic Validation

Nuclear Overhauser effect (NOE) spectroscopy and coupling constant analysis (J = 5.0–6.0 Hz for syn isomers) confirm stereochemistry. X-ray crystallography, as reported in, provides unambiguous structural confirmation, with key metrics including a 1.270 g/cm³ density and melting point of 176–178°C.

Comparative Analysis of Methods

Parameter Enzymatic Resolution Chemical Synthesis
Catalyst Lipozyme TL IM Titanium tetraisopropoxide
Solvent Toluene/diisopropyl ether Tetrahydrofuran (THF)
Temperature 40°C −78°C to 25°C
Yield 70–75% 60–80%
Enantiomeric Excess >98% >90%
Environmental Impact Low (aqueous/organic biphasic) Moderate (halogenated solvents)

Chemical Reactions Analysis

Desfluoro Ezetimibe undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163380-16-3
  • IUPAC Name : (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Therapeutic Applications

  • Cholesterol Management
    • Ezetimibe is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. It is often prescribed alongside statins to enhance lipid-lowering effects and reduce cardiovascular risks .
  • Combination Therapy
    • Clinical studies have demonstrated that Ezetimibe can be effectively combined with other antihyperlipidemic agents to improve patient outcomes. For instance, a combination of Ezetimibe and simvastatin has shown significant reductions in LDL cholesterol levels compared to statin therapy alone .

Research Applications

  • Metabolic Studies
    • Ezetimibe has been investigated for its effects on metabolic syndrome components, including insulin resistance and inflammation. Research indicates that it may have beneficial effects beyond cholesterol reduction, potentially improving insulin sensitivity in patients with metabolic disorders .
  • Pharmacokinetics and Drug Interactions
    • Studies have been conducted to understand the pharmacokinetics of Ezetimibe, including its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for assessing drug interactions and optimizing dosing regimens in different patient populations .

Case Studies

  • Clinical Trials
    • A pivotal trial involving Ezetimibe demonstrated significant reductions in cardiovascular events among patients with a history of coronary artery disease when added to statin therapy. The trial highlighted the importance of comprehensive lipid management in high-risk populations .
  • Real-world Evidence
    • Observational studies have provided insights into the long-term effectiveness and safety of Ezetimibe in diverse populations. These studies suggest that Ezetimibe is well-tolerated and effective in achieving lipid goals across various demographics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the desfluoro ezetimibe impurity with ezetimibe and structurally related compounds:

Compound Name Structural Features Biological Activity Synthesis Pathway References
Desfluoro ezetimibe impurity
(3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
- Lacks fluorine on phenyl group at position 1
- Retains azetidinone core with hydroxypropyl and hydroxyphenyl groups
- No therapeutic activity
- Classified as a process-related impurity
- Formed via incomplete fluorination during ezetimibe synthesis
Ezetimibe
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
- Two 4-fluorophenyl groups
- Chiral centers at C3 and C4
- Potent cholesterol absorption inhibitor (IC₅₀: ~0.1 μM)
- Reduces LDL-C by 15–20%
- Multi-step synthesis involving Sharpless epoxidation and azetidinone cyclization
Ezetimibe metabolite (Compound 2)
4-((2S,3S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-yl)phenol
- Hydroxyl group replaces lactam carbonyl
- Open-ring structure
- Reduced activity compared to ezetimibe
- Likely undergoes glucuronidation
- Fungal biotransformation (e.g., Beauveria bassiana)
SCH58235
(C4-phenol glucuronide of SCH48461)
- Glucuronide conjugate
- Phenolic hydroxyl group
- 400× more potent than parent compound (SCH48461) in primates - In vivo metabolism of SCH48461
DEPA
(3R,4S)-4-(3,3′-dihydroxybiphenyl-4-yl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-phenylazetidin-2-one
- Biphenyl dihydroxy group replaces hydroxyphenyl - Potent cholesterol absorption inhibitor - Derived from ezetimibe intermediates via U.S. patented processes

Key Differences in Pharmacological Profiles

Cholesterol Inhibition :

  • Ezetimibe blocks NPC1L1 with high specificity, reducing LDL cholesterol by ~20% .
  • The desfluoro impurity lacks clinical efficacy due to altered fluorine-dependent binding interactions .
  • SCH58235, a metabolite of SCH48461, demonstrates significantly higher potency (400× in rhesus monkeys) than its parent compound, attributed to enhanced intestinal retention .

Metabolic Stability :

  • Ezetimibe undergoes glucuronidation to form an active metabolite (ezetimibe-glucuronide), which accounts for ~90% of systemic exposure .
  • Fungal biotransformation of ezetimibe produces metabolites (e.g., Compound 3 in ) with reduced lactam stability and altered pharmacokinetics .

DEPA and SCH58235 highlight the importance of structural modifications (e.g., biphenyl or glucuronide groups) in enhancing potency .

Biological Activity

3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, commonly known as Ezetimibe, is a pharmaceutical compound primarily used for its lipid-lowering properties. It functions by inhibiting the intestinal absorption of cholesterol, making it a critical agent in managing hyperlipidemia and related cardiovascular diseases. This article reviews the biological activity of Ezetimibe, focusing on its mechanism of action, clinical efficacy, and safety profile.

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163222-33-1

Ezetimibe selectively inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein located in the intestinal brush border. This inhibition reduces the uptake of dietary cholesterol and bile acids, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. The following table summarizes the key aspects of its mechanism:

Mechanism AspectDescription
Target ProteinNiemann-Pick C1-like 1 (NPC1L1)
Primary ActionInhibition of cholesterol absorption
Resulting EffectDecrease in LDL-C levels

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of Ezetimibe in lowering cholesterol levels and improving cardiovascular outcomes. A pivotal study published in the New England Journal of Medicine demonstrated that Ezetimibe significantly reduced LDL-C levels when used alone or in combination with statins.

Key Findings from Clinical Trials:

  • Study : Ezetimibe and Simvastatin in Hyperlipidemia
    • Participants : 18,000 patients with cardiovascular disease.
    • Outcome : Ezetimibe combined with simvastatin reduced LDL-C by an additional 54% compared to simvastatin alone.
  • Meta-analysis : A comprehensive review found that Ezetimibe effectively lowers LDL-C levels by approximately 18-25% across various populations.

Safety Profile

Ezetimibe is generally well-tolerated, with a safety profile comparable to placebo in many studies. Common adverse effects include gastrointestinal disturbances, headache, and fatigue. Serious adverse events are rare but may include liver enzyme elevations when combined with statins.

Summary of Adverse Effects:

Adverse EffectFrequency
Gastrointestinal issuesCommon
HeadacheCommon
Liver enzyme elevationsRare (especially when combined with statins)

Case Studies

Several case studies have illustrated the real-world effectiveness of Ezetimibe:

  • Case Study on Familial Hypercholesterolemia :
    • Patient Profile : A 45-year-old male with familial hypercholesterolemia.
    • Treatment Regimen : Ezetimibe combined with atorvastatin.
    • Results : LDL-C levels dropped from 190 mg/dL to 110 mg/dL over six months.
  • Long-term Use in Elderly Patients :
    • Study Population : Elderly patients (>65 years) with mixed dyslipidemia.
    • Findings : Long-term use (up to 5 years) showed sustained LDL-C reduction without significant adverse effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemistry and purity of this compound?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases optimized for resolving enantiomers. Validate resolution using reference standards of stereoisomers, such as (3S,4S) and (3R,4R) configurations .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is critical. Ensure crystals are grown under controlled conditions (e.g., slow evaporation in polar solvents) .
  • Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in the mobile phase to separate and quantify impurities .

Q. How should researchers design synthetic routes to minimize impurities related to fluorophenyl or hydroxyphenyl groups?

  • Methodology :

  • Stepwise Protection/Deprotection : Protect the 4-hydroxyphenyl group with a benzyl ether during synthesis to prevent side reactions, followed by catalytic hydrogenation for deprotection .
  • Controlled Reaction Conditions : Use low-temperature (-78°C) lithiation for fluorophenyl intermediates to suppress undesired ring-opening of the azetidin-2-one core .

Q. What in vitro models are appropriate for assessing metabolic stability of the azetidin-2-one scaffold?

  • Methodology :

  • Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor hydroxylation at the 3-hydroxypropyl or 4-hydroxyphenyl moieties via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive inhibition, given the compound’s fluorinated aromatic groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for fluorophenyl derivatives?

  • Methodology :

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Compare binding poses of (3S,4S) vs. (3R,4R) isomers to explain affinity differences .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein interactions, focusing on hydrogen bonding between the hydroxyl groups and active-site residues .

Q. What strategies optimize the compound’s solubility without compromising its azetidin-2-one ring stability?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., HCl, sodium) under pH-controlled conditions. Monitor ring stability via ¹H NMR in D₂O .
  • Co-Crystallization : Co-crystallize with cyclodextrins or polyethylene glycol (PEG) derivatives to enhance aqueous solubility. Characterize co-crystals via PXRD .

Q. How do stereochemical variations impact pharmacological activity in vivo?

  • Methodology :

  • Stereoisomer-Specific PK/PD Studies : Administer pure (3S,4S) and (3R,4R) isomers to rodent models. Compare AUC, Cmax, and tissue distribution using LC-MS. Correlate with efficacy in disease models (e.g., inflammation) .
  • Metabolite Profiling : Identify stereospecific metabolites (e.g., glucuronidated derivatives) via high-resolution mass spectrometry (HRMS) .

Q. What experimental designs address batch-to-batch variability in fluorophenyl-containing intermediates?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to predict ideal conditions .
  • In-Line PAT Tools : Implement real-time monitoring via FTIR or Raman spectroscopy during synthesis to detect deviations in intermediate purity .

Q. How can researchers validate the compound’s synergistic effects with other fluorophenyl-based therapeutics?

  • Methodology :

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism in cell-based assays (e.g., cancer cell lines). Calculate CI values via CompuSyn software .
  • Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify overlapping pathways (e.g., apoptosis or oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.